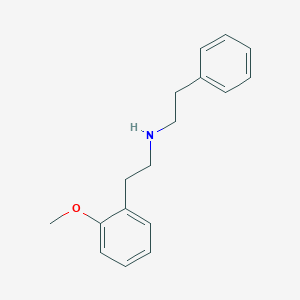
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine, also known as methoxyphenylethylamine (MPEA), is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. In
作用機序
MPEA acts as a partial agonist at the serotonin and dopamine receptors, which leads to the activation of these receptors and the subsequent release of neurotransmitters. This activation can have various effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPEA has also been shown to have antioxidant properties, which may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using MPEA in lab experiments is its ability to selectively target serotonin and dopamine receptors, which can be useful in the study of these receptors and their signaling pathways. However, one limitation of using MPEA is its potential for abuse and its psychoactive effects, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of MPEA. One direction is the further exploration of its potential use as a tool in the study of receptor binding and signal transduction pathways. Another direction is the study of its potential therapeutic applications, particularly in the treatment of depression and other mood disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of MPEA, making it more useful for scientific research.
合成法
MPEA can be synthesized using various methods, including the reductive amination of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetaldehyde with 2-phenylethylamine. Another method involves the reaction of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetonitrile with lithium aluminum hydride, followed by the reaction with 2-phenylethylamine. The purity and yield of MPEA can be improved by using chromatography techniques.
科学的研究の応用
MPEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. MPEA has also been studied for its potential use as a tool in the study of receptor binding and signal transduction pathways.
特性
分子式 |
C17H21NO |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
N-[2-(2-methoxyphenyl)ethyl]-2-phenylethanamine |
InChI |
InChI=1S/C17H21NO/c1-19-17-10-6-5-9-16(17)12-14-18-13-11-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |
InChIキー |
IINRVUOFPZEXKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
正規SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)







![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)